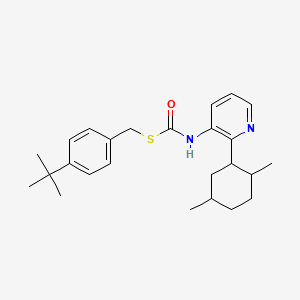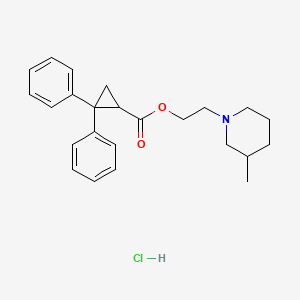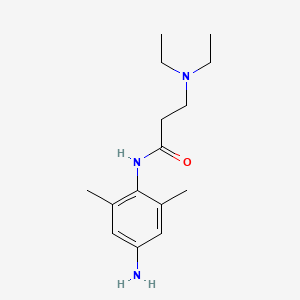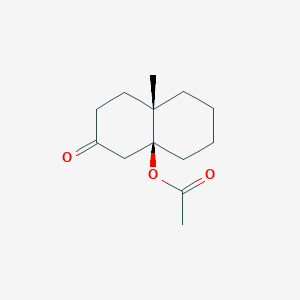![molecular formula C7H5N3O B14668359 3-Nitrosopyrazolo[1,5-a]pyridine CAS No. 51143-70-5](/img/structure/B14668359.png)
3-Nitrosopyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrosopyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitroso group at the 3-position This compound is part of a broader class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrosopyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction can be facilitated by various methods, including microwave-assisted synthesis, which offers shorter reaction times and higher yields . The reaction conditions often involve the use of solvents such as acetonitrile or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by Lewis acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper salts.
Major Products Formed
The major products formed from these reactions include 3-nitropyrazolo[1,5-a]pyridine (from oxidation), 3-aminopyrazolo[1,5-a]pyridine (from reduction), and various substituted pyrazolo[1,5-a]pyridines (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
3-Nitrosopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Nitropyrazolo[1,5-a]pyridine
- 3-Aminopyrazolo[1,5-a]pyridine
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
51143-70-5 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
3-nitrosopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5N3O/c11-9-6-5-8-10-4-2-1-3-7(6)10/h1-5H |
InChI-Schlüssel |
DBYBYEVXVNDJKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


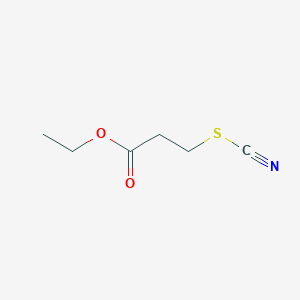
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
